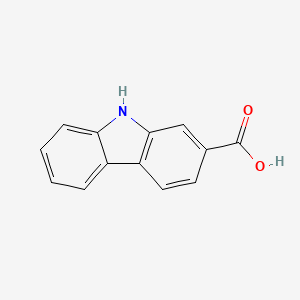

9H-Carbazole-2-carboxylic acid

Descripción general

Descripción

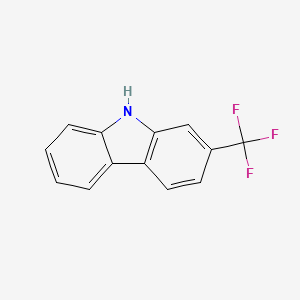

9H-Carbazole-2-carboxylic acid is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene was synthesized by Horner-Wadsworth-Emmons reaction .

Molecular Structure Analysis

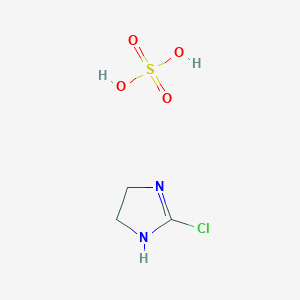

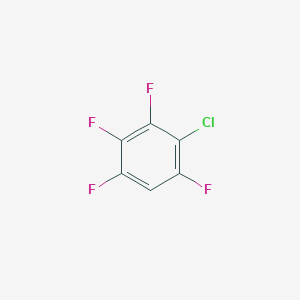

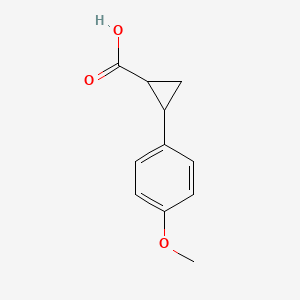

The molecular weight of 9H-Carbazole-2-carboxylic acid is 211.22 . The InChI code is 1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16) .

Chemical Reactions Analysis

Carbazole compounds can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .

Physical And Chemical Properties Analysis

The melting point of 9H-Carbazole-2-carboxylic acid is between 316-320 degrees Celsius .

Aplicaciones Científicas De Investigación

Conductive Polymers

9H-Carbazole-2-carboxylic acid: derivatives are integral in the synthesis of conductive polymers. These materials are sought after for their solubility, mechanical flexibility, and cost-effective production. They exhibit conductivity levels comparable to semiconductors or metals, making them suitable for electronic and optical devices or sensors .

Electroluminescent Devices

Carbazole derivatives are used in electroluminescent devices due to their excellent charge transport ability. Their electropolymerization leads to materials that can emit light when an electric current passes through them, which is crucial for the development of OLEDs and other display technologies .

Photovoltaics

In the field of solar energy, carbazole derivatives contribute to the efficiency of photovoltaic cells. Their ability to transport holes and their environmental stability make them valuable in the conversion of solar energy into electrical energy .

Biosensors

The sensitivity of carbazole derivatives to various biological and chemical stimuli allows for their use in biosensors. These sensors can detect and measure substances, making them essential for medical diagnostics and environmental monitoring .

Corrosion Inhibition

Carbazole compounds have properties that make them effective corrosion inhibitors. They can be applied to protect metals and alloys from corrosive processes, which is vital for extending the lifespan of infrastructure and machinery .

Energy Storage

Polycarbazoles derived from carbazole acids are used in energy storage solutions, such as supercapacitors and batteries. Their electrochemical properties enable them to store and release energy efficiently, which is key for portable electronics and electric vehicles .

Fuel Cells

The stability and conductivity of carbazole derivatives make them suitable for use in fuel cells. These cells generate electricity through chemical reactions, often using hydrogen as a fuel, and are important for clean energy technologies .

Fluorescent Markers and Dyes

Due to their reputable spectral properties, fluorescent carbazole derivatives are used as markers in biology and chemistry. They serve as tools for visualizing and tracking biological processes and are also used in the development of photoelectrical dyes .

Safety and Hazards

Direcciones Futuras

Carbazole and its derivatives are of special pharmaceutical interest due to their versatile biological activities . They have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Mecanismo De Acción

Target of Action

9H-Carbazole-2-carboxylic acid, a derivative of carbazole, primarily targets ferredoxin CarAc and the terminal oxygenase component of carbazole . These targets play a crucial role in the metabolic pathways of various organisms, including Pseudomonas resinovorans and Janthinobacterium sp .

Mode of Action

Carbazole derivatives have been shown to exhibit a wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Biochemical Pathways

Carbazole derivatives, including 9H-Carbazole-2-carboxylic acid, are involved in various biochemical pathways related to diabetes . They have been shown to reduce oxidative stress and modulate carbohydrate metabolism . In addition, they have been found to be transformed by biphenyl-utilizing bacteria into hydroxylated 9H-carbazole metabolites .

Pharmacokinetics

The compound’s molecular weight of 25523 suggests that it may have suitable properties for absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 9H-Carbazole-2-carboxylic acid are largely dependent on its interaction with its targets. As a carbazole derivative, it has been associated with a reduction in oxidative stress, prevention of damage to pancreatic cells, and modulation of carbohydrate metabolism . These effects could potentially contribute to its therapeutic potential in conditions such as diabetes .

Action Environment

The action, efficacy, and stability of 9H-Carbazole-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of biphenyl-utilizing bacteria can enhance the yield of hydroxylated 9H-carbazole metabolites . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Propiedades

IUPAC Name |

9H-carbazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHLDNRYSKNZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550614 | |

| Record name | 9H-Carbazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazole-2-carboxylic acid | |

CAS RN |

51094-28-1 | |

| Record name | 9H-Carbazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)